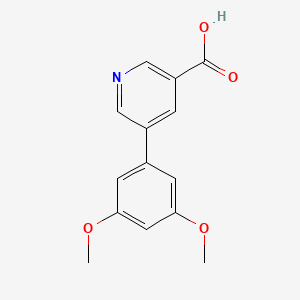

5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID

Description

Contextualization of Nicotinic Acid Derivatives in Pharmaceutical Research

Nicotinic acid, also known as niacin or vitamin B3, is a well-established water-soluble vitamin essential for human health, playing a crucial role in cellular metabolism and energy production. nih.govresearchgate.net Its deficiency leads to the disease pellagra. ingentaconnect.comnih.gov Beyond its nutritional importance, the nicotinic acid chemical structure has served as a valuable starting point in pharmaceutical research for the development of new therapeutic agents. nih.gov

The modification of the nicotinic acid backbone has yielded a wide array of derivatives with diverse pharmacological activities. ingentaconnect.comnih.gov Researchers have extensively explored these derivatives, leading to the discovery of compounds with significant biological effects. chemistryjournal.net These activities span a broad therapeutic spectrum, including anti-inflammatory, analgesic, antioxidant, antihyperlipidemic, and antimicrobial properties. chemistryjournal.netjst.go.jpnih.govnih.gov For instance, studies have shown that certain synthetic derivatives possess potent anti-inflammatory and analgesic activities. jst.go.jp The versatility of this scaffold for chemical modification continues to make it an attractive target for medicinal chemists aiming to discover novel drugs. nih.gov

Table 1: Investigated Biological Activities of Various Nicotinic Acid Derivatives

| Biological Activity | Derivative Class / Example | Research Context |

|---|---|---|

| Anti-inflammatory & Analgesic | 2-Aryl nicotinic acid derivatives | Displayed distinctive analgesic and anti-inflammatory activities in research models. jst.go.jp |

| Antioxidant | Derivatives with methoxy (B1213986) group substitutions | Showed excellent antioxidant activity in in-vitro assays. researchgate.net |

| Antihyperlipidemic | Nicotinic acid-based 3,5-diphenylpyrazoles | Found to decrease serum total cholesterol and triglycerides in animal models. nih.govresearchgate.net |

| Antimicrobial | Acylhydrazone and 1,3,4-oxadiazoline derivatives | Showed promising activity against various strains of Gram-positive bacteria. nih.gov |

| Neuroprotective | Nicotinic Acid (Niacin) | Attenuated mitochondrial dysfunction and apoptosis in cellular models of Alzheimer's disease. nih.gov |

Overview of the 5-Aryl Nicotinic Acid Scaffold in Medicinal Chemistry

A key strategy in medicinal chemistry involves the modification of known bioactive molecules to enhance their potency, selectivity, or pharmacokinetic properties. The introduction of an aryl (aromatic ring) group to a core structure is a common and effective approach. Within the family of nicotinic acid derivatives, the 5-aryl nicotinic acid scaffold is of significant interest. This structure involves the attachment of an aryl group at the 5-position of the pyridine (B92270) ring of nicotinic acid.

The incorporation of an aryl moiety at this specific position can significantly alter the molecule's three-dimensional shape, electronic distribution, and lipophilicity. These changes can lead to improved interactions with biological targets, such as enzymes or receptors, potentially resulting in enhanced therapeutic effects. While much of the published research has focused on substitutions at the 2-position of the nicotinic acid ring, the principles of using aryl groups to modulate activity are broadly applicable across different positions. chemistryjournal.netjst.go.jp The nicotinonitrile (3-cyanopyridine) scaffold, a close chemical relative of nicotinic acid, has also been extensively used in medicinal chemistry to develop drugs with diverse biological activities. ekb.eg The arylpiperazine scaffold, another important pharmacophore, is frequently studied for its potential in developing new anticancer agents, highlighting the general utility of aryl groups in drug design. mdpi.com The versatility of the aryl group allows for the introduction of various substituents, enabling chemists to fine-tune the properties of the resulting molecule to achieve a desired biological profile.

Rationale for Academic Investigation of 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID

The specific academic focus on this compound is predicated on a rational drug design strategy that combines the established nicotinic acid pharmacophore with a substituted aryl group known to be associated with biological activity. The rationale for its investigation can be broken down into key points derived from the properties of its constituent parts.

Firstly, the nicotinic acid core provides a proven foundation with a history of diverse biological effects. ingentaconnect.comchemistryjournal.net Secondly, the attachment of a phenyl ring at the 5-position creates a 5-aryl nicotinic acid scaffold, a strategy aimed at exploring new chemical space and potentially new biological targets.

Most importantly, the choice of the 3,5-dimethoxyphenyl substituent is deliberate. The presence of methoxy (-OCH3) groups on aromatic rings is a common feature in many biologically active compounds. Research on other nicotinic acid derivatives has indicated that substitutions with electron-donating groups, such as methoxy groups, can lead to excellent antioxidant activity. researchgate.net Furthermore, molecules containing a trimethoxyphenyl (TMP) group, which is structurally related to the dimethoxyphenyl group, have been synthesized and evaluated as potential anticancer agents, showing potent inhibition of cancer cell growth. nih.gov The design of new compounds containing dimethoxyphenyl and trimethoxyphenyl moieties is an active area of research for developing cytotoxic agents. nih.gov

Therefore, the investigation of this compound is driven by the hypothesis that combining the nicotinic acid scaffold with the 3,5-dimethoxyphenyl group could result in a novel molecule with enhanced or unique therapeutic properties, potentially in the realms of antioxidant, anti-inflammatory, or anticancer research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-4-9(5-13(6-12)19-2)10-3-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTYCLHDKJDQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687853 | |

| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258612-89-3 | |

| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Analog Design

Established Synthetic Routes to 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID

The synthesis of this compound is primarily achieved through strategic carbon-carbon bond-forming reactions, with Suzuki coupling being a prominent method. Additionally, the principles of multicomponent reactions offer a convergent and efficient alternative for constructing the core substituted pyridine (B92270) structure. The development of these synthetic routes is increasingly influenced by the principles of green chemistry, aiming for more sustainable and environmentally benign processes.

Exploration of Suzuki Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely utilized method for the synthesis of biaryl compounds, including 5-arylnicotinic acids. libretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. libretexts.org For the specific synthesis of this compound, this strategy typically employs 5-bromonicotinic acid as the scaffold, which is coupled with 3,5-dimethoxyphenylboronic acid. electronicsandbooks.comresearchgate.net

The general catalytic cycle for the Suzuki coupling proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoborane in the presence of a base, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The success of the synthesis is highly dependent on the choice of catalyst, base, and solvent. electronicsandbooks.com Various palladium catalysts and ligands have been developed to improve reactivity and stability, including palladacycles which are noted for their thermal stability and insensitivity to air and water. libretexts.org

Research into solid-phase organic synthesis (SPOS) has demonstrated the utility of Suzuki coupling for creating libraries of 5-substituted nicotinic acid derivatives. electronicsandbooks.comresearchgate.net In this approach, 5-bromonicotinic acid is attached to a solid support, such as Wang resin, before undergoing the coupling reaction. electronicsandbooks.comresearchgate.net This allows for easier purification and the potential for combinatorial synthesis.

Table 1: Representative Conditions for Suzuki Coupling on Solid Support

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solid Support | Wang Resin electronicsandbooks.com | BAL Resin electronicsandbooks.com |

| Starting Material | 5-Bromonicotinic ester-bound resin electronicsandbooks.com | 5-Bromonicotinic amide-bound resin electronicsandbooks.com |

| Boronic Acid | 4-Fluorophenylboronic acid electronicsandbooks.com | 4-Fluorophenylboronic acid electronicsandbooks.com |

| Catalyst | Pd(PPh₃)₄ electronicsandbooks.com | Pd(PPh₃)₄ electronicsandbooks.com |

| Base | K₃PO₄ electronicsandbooks.com | 2M Na₂CO₃ electronicsandbooks.com |

| Solvent | DMF electronicsandbooks.com | Toluene/EtOH (9:1) electronicsandbooks.com |

| Temperature | 80 °C electronicsandbooks.com | 90 °C electronicsandbooks.com |

| Time | 24 h electronicsandbooks.com | 24 h electronicsandbooks.com |

This table illustrates typical conditions for Suzuki reactions on solid supports to produce 5-arylnicotinic acids. The specific synthesis of this compound would involve substituting 4-fluorophenylboronic acid with 3,5-dimethoxyphenylboronic acid.

Multicomponent Condensation Approaches for Substituted Pyridines

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to highly substituted pyridines from simple and readily available starting materials. researchgate.netnih.gov These reactions involve the combination of three or more reactants in a single synthetic operation to form a complex product that incorporates structural features from each of the starting materials. acsgcipr.orgresearchgate.net Several classical and modern MCRs are employed for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org

The Hantzsch pyridine synthesis, for example, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which after an oxidation step, yields a substituted pyridine. nih.gov MCRs are advantageous as they can rapidly build molecular complexity and allow for the introduction of diverse substituents by simply varying the starting components. researchgate.netresearchgate.net For the synthesis of a scaffold like this compound, one could envision an MCR strategy using 3,5-dimethoxybenzaldehyde (B42067) as the aldehyde component, along with other suitable precursors to construct the substituted nicotinic acid core. nih.gov

Table 2: Comparison of Common Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Typical Reactants | Key Features |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia nih.gov | Forms a dihydropyridine (B1217469) intermediate requiring subsequent oxidation. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia acsgcipr.org | Directly yields a substituted 2-pyridone. |

| Bohlmann-Rahtz Synthesis | Enamine, Propargyl Ketone researchgate.net | Efficiently produces trisubstituted pyridines. researchgate.net |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium (B1175870) acetate (B1210297) acsgcipr.org | Versatile method for synthesizing 2,4,6-trisubstituted pyridines. |

Synthesis of Structural Analogs and Derivatives of this compound

The design and synthesis of structural analogs are crucial for exploring structure-activity relationships and optimizing the properties of a lead compound. For this compound, this involves modifications to both the pyridine core and the pendant dimethoxyphenyl ring.

Modifications on the Pyridine Core of the 5-Aryl Nicotinic Acid Scaffold

The 5-aryl nicotinic acid scaffold offers multiple positions on the pyridine ring for structural modification. rsc.orgnih.gov The inherent reactivity of the pyridine ring, which is prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position, allows for the introduction of a wide range of functional groups. nih.gov

Multicomponent reactions are particularly well-suited for generating analogs with diverse substitutions on the pyridine core. nih.gov By systematically varying the carbonyl compounds, amines, and other building blocks in reactions like the Hantzsch or Bohlmann-Rahtz synthesis, libraries of pyridines with different substituents at positions 2, 4, and 6 can be readily assembled. researchgate.netnih.gov For example, using different aryl methyl ketones in a dehydrogenative coupling reaction with benzyl (B1604629) alcohols and ammonium acetate can lead to a variety of 2,4,6-trisubstituted pyridines. nih.gov Furthermore, late-stage functionalization techniques, such as palladium-catalyzed C-H activation, can be employed to introduce new substituents onto a pre-formed 5-aryl nicotinic acid skeleton. researchgate.net

Variations on the 3,5-Dimethoxyphenyl Moiety and Other Aromatic Substitutions

Altering the nature of the aromatic group at the 5-position of the nicotinic acid is a key strategy for analog design. The Suzuki coupling reaction is exceptionally versatile for this purpose. researchgate.net By coupling 5-bromonicotinic acid with a diverse array of commercially available or synthetically prepared aryl- and heteroarylboronic acids, a wide spectrum of 5-aryl nicotinic acid derivatives can be generated. electronicsandbooks.comnih.gov

This approach allows for the systematic exploration of the effects of different substituents on the phenyl ring, including electron-donating and electron-withdrawing groups, as well as variations in their substitution pattern. nih.gov For instance, analogs with different alkoxy substitutions, such as the 3,4,5-trimethoxyphenyl group, have been synthesized using related methodologies. nih.govsemanticscholar.org The ability to readily access this chemical diversity is fundamental for medicinal chemistry programs aimed at developing new therapeutic agents. rsc.org

Table 4: Examples of Arylboronic Acids for Suzuki Coupling to Generate Aromatic Diversity

| Arylboronic Acid | Potential Resulting Scaffold |

|---|---|

| Phenylboronic acid | 5-Phenylnicotinic acid |

| 4-Fluorophenylboronic acid electronicsandbooks.com | 5-(4-Fluorophenyl)nicotinic acid electronicsandbooks.com |

| 3-Fluorobenzeneboronic acid nih.gov | 5-(3-Fluorophenyl)nicotinic acid nih.gov |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)nicotinic acid |

| 3,4,5-Trimethoxyphenylboronic acid | 5-(3,4,5-Trimethoxyphenyl)nicotinic acid |

| 2-Thienylboronic acid | 5-(Thiophen-2-yl)nicotinic acid |

This table provides examples of how different boronic acids can be used in Suzuki coupling with a 5-halonicotinic acid to generate a variety of 5-aryl nicotinic acid analogs.

Derivatization at the Carboxylic Acid Functionality (e.g., Esters, Amides, Hydrazides)

The carboxylic acid group of this compound is a prime site for chemical modification to produce esters, amides, and hydrazides. These derivatives can exhibit altered physicochemical properties, such as solubility and membrane permeability, which can in turn influence their biological activity.

Esters:

Esterification of nicotinic acid and its derivatives is a common strategy to mask the polar carboxylic acid group, which can enhance oral absorption and reduce potential side effects like flushing. Standard esterification methods are applicable to this compound. One common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgbyjus.com For instance, the synthesis of the methyl ester, methyl 5-(3,5-dimethoxyphenyl)nicotinate, can be achieved by refluxing the parent acid in methanol (B129727) with a catalytic amount of sulfuric acid. researchgate.net Another approach involves the use of thionyl chloride (SOCl₂) with methanol, where SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. commonorganicchemistry.comresearchgate.net For more sensitive substrates, milder conditions such as the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com

Amides:

Amide derivatives of this compound can be synthesized through various methods. A straightforward approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. youtube.com This two-step process is generally high-yielding. Alternatively, direct amidation can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to activate the carboxylic acid for nucleophilic attack by an amine. The synthesis of a small library of nicotinamide (B372718) derivatives has been reported using such methods, highlighting their utility in generating analogs for biological screening. researchgate.net

Hydrazides:

Nicotinic acid hydrazide is a key intermediate in the synthesis of various heterocyclic compounds and has been a building block for compounds with diverse biological activities. nih.govwwjmrd.comnih.govresearchgate.net The synthesis of 5-(3,5-dimethoxyphenyl)nicotinohydrazide would typically involve the initial conversion of the carboxylic acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.com This transformation is a standard and efficient method for the preparation of hydrazides from their corresponding esters.

Table 1: Derivatization Reactions of this compound

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Esters | ||

| Methyl Ester | Methanol (MeOH), catalytic H₂SO₄, reflux researchgate.net | Methyl 5-(3,5-dimethoxyphenyl)nicotinate |

| Ethyl Ester | Ethanol (EtOH), SOCl₂, 0 °C to 50 °C commonorganicchemistry.comresearchgate.net | Ethyl 5-(3,5-dimethoxyphenyl)nicotinate |

| tert-Butyl Ester | tert-Butanol, DCC, DMAP commonorganicchemistry.com | tert-Butyl 5-(3,5-dimethoxyphenyl)nicotinate |

| Amides | ||

| Primary Amide | 1. SOCl₂ 2. Ammonia (NH₃) youtube.com | 5-(3,5-Dimethoxyphenyl)nicotinamide |

| N-Substituted Amide | 1. Oxalyl chloride 2. Primary/Secondary Amine | N-substituted-5-(3,5-dimethoxyphenyl)nicotinamide |

| Hydrazides | ||

| Hydrazide | 1. Esterification (e.g., with MeOH/H⁺) 2. Hydrazine hydrate (N₂H₄·H₂O) mdpi.com | 5-(3,5-Dimethoxyphenyl)nicotinohydrazide |

Novel Synthetic Methodologies for Related Nicotinic Acid Scaffolds

The development of novel synthetic methods for the construction of substituted nicotinic acid scaffolds is crucial for accessing a wider range of structurally diverse analogs. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of 5-arylnicotinic acids. wwjmrd.com This palladium-catalyzed reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. wwjmrd.commdpi.comsci-hub.selibretexts.org For the synthesis of this compound, this would typically involve the coupling of a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid) with 3,5-dimethoxyphenylboronic acid. Recent advancements in this area have focused on the development of more active and stable catalyst systems, as well as expanding the scope of the reaction to include less reactive coupling partners. mdpi.com

Other modern synthetic approaches include multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Such strategies are highly efficient and can be used to rapidly generate libraries of nicotinic acid derivatives for high-throughput screening. Furthermore, industrial production methods for nicotinic acid, such as the oxidation of picoline derivatives, continue to be refined for improved efficiency and environmental sustainability. mdpi.comnih.gov

Chemoinformatic Approaches in Analog Design and Library Generation

Chemoinformatics plays a vital role in modern drug discovery by enabling the rational design of compound libraries and the prediction of their biological activities. mdpi.com By analyzing the structural features of known active compounds, computational models can be developed to guide the design of new analogs with improved properties.

For the this compound scaffold, chemoinformatic tools can be used to explore the chemical space around this core structure. This involves the generation of virtual libraries of analogs by systematically modifying the substituents on both the pyridine and phenyl rings. These virtual libraries can then be screened in silico to predict their binding affinity for a specific biological target, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net This computational screening process allows for the prioritization of a smaller, more focused set of compounds for synthesis and biological testing, thereby saving time and resources. researchgate.netnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are commonly employed in this process. mdpi.comresearchgate.netnih.gov

Preclinical Pharmacological Characterization Focus on in Vitro and Non Human in Vivo Models

Biochemical and Cellular Activity Profiling

Enzyme Inhibition Studies

The inhibitory potential of nicotinic acid and its derivatives has been explored against several enzymes. While direct studies on 5-(3,5-dimethoxyphenyl)nicotinic acid are not extensively documented in the reviewed literature, the broader class of nicotinic acid derivatives has shown activity. For instance, nicotinic acid and its amide form, nicotinamide (B372718), have been demonstrated to inhibit human cytochrome P450 enzymes, specifically CYP2D6, through the coordination of the pyridine (B92270) nitrogen atom with the heme iron. nih.govresearchgate.net Nicotinamide also shows inhibitory effects on CYP3A4 and CYP2E1. nih.gov This suggests that the core nicotinic acid scaffold is capable of interacting with and modulating the function of enzymatic systems. Further research into derivatives, such as methyl 5-((cinnamoyloxy)methyl)picolinate, has targeted enzymes implicated in cardiovascular disease, including MAPK, PCSK9, MPO, SIRT1, and TNF-α, highlighting the therapeutic potential of this chemical class. nih.gov

Receptor Binding and Modulation Assays

The interaction of nicotinic acid derivatives with various receptors is a key area of pharmacological interest. Nicotinic acid itself is known to act on a specific G protein-coupled receptor, GPR109A (HM74A), which is also responsive to the endogenous ligand β-hydroxybutyrate. nih.gov This interaction is believed to mediate the therapeutic effects of niacin on lipid profiles. nih.gov The binding of ligands to this receptor appears to involve key residues, such as an arginine in the third transmembrane domain that recognizes the acidic moiety of nicotinic acid. nih.gov

While direct binding data for this compound on nicotinic cholinergic or GABA type A receptors is not specified in the available literature, the broader family of nicotinic acid derivatives has been investigated for its modulatory effects on these systems. For example, the development of smoking cessation aids has involved the synthesis of analogues of bupropion, which include a substituted phenyl-morpholine structure and have been shown to act as antagonists of nicotinic acetylcholine (B1216132) receptor (nAChR) function. nih.gov Furthermore, the structural similarity of the nicotinic acid scaffold to ligands of various receptors suggests a potential for interaction, although specific assays for this compound are required for confirmation.

Cellular Pathway Perturbation Analysis

The influence of nicotinic acid and its derivatives extends to the modulation of various cellular signaling pathways. Nicotinamide, a related compound, is known to play a crucial role in cellular energy metabolism through its role as a precursor to NAD+. nih.govmetwarebio.comresearchgate.net It can influence pathways related to cell survival, apoptosis, and immune function by modulating the activity of sirtuins, protein kinase B (Akt), and poly (ADP-ribose) polymerases (PARP). researchgate.net These pathways are integral to processes such as DNA repair and the regulation of inflammatory responses. researchgate.net

In the context of atherosclerosis, niacin has been shown to suppress the progression of the disease by inhibiting vascular inflammation. nih.gov This is achieved by down-regulating the NF-κB signaling pathway, which in turn reduces the expression of adhesion molecules and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov While these findings relate to the parent compound, they underscore the potential for derivatives such as this compound to perturb significant cellular signaling cascades. Direct studies are needed to elucidate the specific effects of the dimethoxyphenyl substitution on these pathways.

Modulation of Cell Adhesion Molecules

The expression and function of cell adhesion molecules are critical in inflammatory processes, including atherosclerosis. Hypertriglyceridemia has been associated with increased levels of soluble cell adhesion molecules such as sICAM-1, sVCAM-1, and soluble E-selectin. nih.gov Niacin has demonstrated the ability to suppress the progression of atherosclerosis by inhibiting vascular inflammation, a process that inherently involves the modulation of cell adhesion molecules. nih.gov Specifically, niacin has been shown to restrain the expression of adhesion molecules in serum and inhibit the overexpression of inflammatory cytokines that would otherwise upregulate these molecules. nih.gov These effects are mediated, at least in part, through the downregulation of the NF-κB signaling pathway. nih.gov Although direct evidence for this compound is not available, the known anti-inflammatory properties of the nicotinic acid scaffold suggest that it may also influence the expression or function of cell adhesion molecules like Leukocyte Function-Associated Antigen-1 (LFA-1).

Antimicrobial Activity Studies (in vitro)

Antibacterial Efficacy Against Specific Gram-Positive and Gram-Negative Strains

A growing body of research highlights the antimicrobial potential of nicotinic acid derivatives. Various synthesized compounds based on the nicotinic acid scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comnih.govnih.govresearchgate.net

In one study, novel nicotinamides were synthesized and tested against a panel of bacteria. nih.gov The results indicated that Pseudomonas aeruginosa was the most susceptible, while the fungus Candida albicans was the least. nih.gov Specifically, one compound, NC 3, significantly inhibited the growth of P. aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. nih.gov Another compound, NC 5, was most effective against Gram-positive bacteria at 0.03 mM. nih.gov

Another study focused on acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid. mdpi.comnih.gov Two acylhydrazones showed promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL. mdpi.comnih.gov One of these was particularly effective against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL). mdpi.comnih.gov The corresponding 1,3,4-oxadiazoline derivative also showed activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL). mdpi.comnih.gov

A study of particular relevance synthesized a nicotinoyl thiourea (B124793) from nicotinic acid and 3,5-dimethoxy aniline, a structure closely related to the subject compound. researchgate.net While the study focused on the manganese complex of this derivative, it points to the potential for antimicrobial activity within this specific chemical space. researchgate.net

The following table summarizes the antimicrobial activity of some nicotinic acid derivatives against various bacterial strains.

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| Acylhydrazones | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | mdpi.comnih.gov |

| Acylhydrazones | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | mdpi.comnih.gov |

| 1,3,4-Oxadiazolines | Bacillus subtilis ATCC 6633 | 7.81 µg/mL | mdpi.comnih.gov |

| 1,3,4-Oxadiazolines | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL | mdpi.comnih.gov |

| Nicotinamides (NC 3) | Pseudomonas aeruginosa | 0.016 mM | nih.gov |

| Nicotinamides (NC 3) | Klebsiella pneumoniae | 0.016 mM | nih.gov |

| Nicotinamides (NC 5) | Gram-positive bacteria | 0.03 mM | nih.gov |

These findings collectively suggest that this compound, as a member of the nicotinic acid derivative family, warrants further investigation for its potential antimicrobial properties.

Antifungal Efficacy Against Specific Fungal Strains

No studies detailing the in vitro antifungal efficacy of this compound against specific fungal strains were identified.

Antitubercular Activity Against Mycobacterium tuberculosis

No data is available on the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis.

Antiproliferative Activity in Cancer Cell Lines (in vitro)

There are no published studies that have evaluated the in vitro antiproliferative activity of this compound in cancer cell lines.

In Vivo Preclinical Efficacy Studies (Non-human animal models)

Models of Inflammatory Processes

No in vivo preclinical efficacy studies of this compound in animal models of inflammatory processes have been reported in the available literature.

Models of Other Relevant Biological Dysfunctions Demonstrating Pharmacological Effect

No in vivo studies of this compound in other models of biological dysfunction were found.

Table of Mentioned Compounds

Structure Activity Relationship Sar Elucidation

Topographical and Electronic Effects of Substituents on Biological Activity

Pyridine (B92270) Ring Substitution: The core nicotinic acid moiety is essential. The carboxylic acid at the 3-position is a critical anchoring point, forming a key ionic bond with a positively charged arginine residue (Arg111) in the GPR109A binding pocket nih.gov. Modification or relocation of this carboxyl group typically leads to a dramatic loss of activity.

5-Aryl Ring Substitution: The substitution pattern on the 5-phenyl ring significantly modulates agonist activity. While direct SAR data for 5-(3,5-dimethoxyphenyl)nicotinic acid is not extensively published in comparative tables, principles can be drawn from related series, such as 5-phenylthiophene-3-carboxylic acids, where the thiophene acts as a bioisostere of the phenyl ring. In these series, substituents on the phenyl ring influence activity through electronic and steric effects.

Steric and Topographical Effects: The 3,5-dimethoxy substitution pattern on this compound places these moderately bulky groups at the meta positions. This substitution pattern affects the molecule's shape and its fit within the receptor pocket. The methoxy (B1213986) groups are hydrogen bond acceptors and can influence solubility and metabolic stability. The activity of such a compound would depend on whether the binding pocket can accommodate these groups and if there are potential favorable interactions.

The following interactive table, based on SAR data from analogous 5-aryl-3-carboxylic acid series, illustrates the impact of phenyl ring substitution on biological activity.

| Compound Series | Substitution (R) on 5-Phenyl Ring | Effect on Biological Activity | Potential Rationale |

|---|---|---|---|

| 5-Aryl-Thiophene-3-Carboxylic Acids | H (Unsubstituted) | Baseline Activity | Reference compound. |

| 5-Aryl-Thiophene-3-Carboxylic Acids | 4-Chloro | Increased Potency | Electron-withdrawing effect; favorable steric fit. |

| 5-Aryl-Thiophene-3-Carboxylic Acids | 4-Bromo | Increased Potency | Strong electron-withdrawing effect; favorable steric fit. |

| 5-Aryl Nicotinic Acids (Hypothetical) | 3,5-Dimethoxy | Activity Dependent on Pocket Accommodation | Moderate bulk at meta positions; potential for H-bonding. |

Conformational Preferences and Active Conformations of this compound and its Derivatives

Theoretical calculations on simpler bi-aryl systems like phenylpyridine show that while free rotation is possible, there are energetic preferences for non-planar conformations. For 3-phenylpyridine, the equilibrium dihedral angle is non-zero, resulting from a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion between ortho-hydrogens on adjacent rings (favoring a twisted conformation). The torsional barrier, or the energy required for rotation, is relatively low, allowing the molecule to adapt its conformation to fit a binding site.

Within the GPR109A receptor, the ligand binding pocket is a defined space. The active conformation of a 5-aryl nicotinic acid derivative is the specific dihedral angle that allows for optimal complementary interactions with the amino acid residues of the pocket. Molecular modeling suggests the ring system of nicotinic acid itself is embedded between residues like Trp91 and Tyr284 nih.gov. For a 5-aryl derivative, the phenyl ring would occupy an adjacent hydrophobic pocket. The 3,5-dimethoxy substituents would need to be oriented in a way that avoids steric clashes and potentially forms favorable interactions. The preferred conformation upon binding is therefore a twisted, non-planar arrangement of the two aryl rings.

Identification of Key Pharmacophoric Elements within the 5-Aryl Nicotinic Acid Framework

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For agonists of the GPR109A receptor, including this compound, a clear pharmacophore has been established through mutagenesis, molecular modeling, and SAR studies of various ligands.

The key pharmacophoric elements are:

An Anionic Group: This is fulfilled by the carboxylate of the nicotinic acid. It serves as a crucial hydrogen bond acceptor and forms a charge-assisted ionic bond with the guanidinium group of Arginine 111 (Arg111) in transmembrane helix 3 (TMH3). This is considered the primary anchor point for the ligand nih.gov.

A Heterocyclic Aromatic Ring: The pyridine ring of nicotinic acid engages in interactions within a pocket formed by several residues. Key among these are Tryptophan 91 (Trp91) and Tyrosine 284 (Tyr284) , which may form π-stacking or other non-covalent interactions with the aromatic system nih.gov.

A Hydrogen Bonding Feature: Mutagenesis studies have identified Serine 178 (Ser178) in an extracellular loop (ECL2) as another critical interaction point. The pyridine nitrogen or a nearby atom can form a hydrogen bond with this residue nih.gov.

A Hydrophobic Region: The 5-position of the nicotinic acid points towards a hydrophobic pocket. In this compound, the 3,5-dimethoxyphenyl group occupies this space. The size, shape, and lipophilicity of this group are critical for achieving high affinity and potency.

| Pharmacophoric Feature | Molecular Moiety | Key Receptor Interaction |

|---|---|---|

| Anionic Center / H-Bond Acceptor | Carboxylic Acid (-COOH) | Ionic bond with Arginine 111 |

| Aromatic System | Pyridine Ring | π-stacking/hydrophobic interaction with Trp91, Tyr284 |

| Hydrogen Bond Acceptor/Donor | Pyridine Nitrogen | H-bond with Serine 178 |

| Hydrophobic Moiety | 5-(3,5-dimethoxyphenyl) Group | Occupies hydrophobic sub-pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like 5-aryl nicotinic acid derivatives, a QSAR model could be developed to predict their potency as GPR109A agonists.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be employed. This process involves:

Data Set Assembly: A series of 5-aryl nicotinic acid analogs with experimentally determined biological activities (e.g., EC₅₀ or Kᵢ values) would be collected.

Molecular Alignment: The molecules in the series would be structurally aligned based on a common scaffold, such as the nicotinic acid core, to ensure that structural variations are compared consistently.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. In CoMFA, these descriptors are steric and electrostatic field values calculated at thousands of points on a 3D grid surrounding the molecules. CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. Other relevant physicochemical descriptors might include:

Topological descriptors: Molecular weight, branching indices.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Model Generation: Statistical methods, most commonly Partial Least Squares (PLS) regression, are used to derive a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable).

Validation: The predictive power of the resulting QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a set of molecules not used in model training. A statistically robust model would have a high q² (typically > 0.5) and a high predictive r² for the external test set.

The output of a CoMFA or CoMSIA analysis includes contour maps that visualize the regions in 3D space where specific properties are predicted to enhance or diminish activity. For example, a map might show that increased steric bulk in one region (e.g., near the para-position of the phenyl ring) is favorable, while a positive electrostatic potential in another region (near the carboxylate) is unfavorable. Such models provide powerful predictive tools for designing novel, more potent analogs of this compound.

Preclinical Pharmacokinetics and Pharmacodynamics of this compound: A Review of Available Data

Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is currently no specific preclinical pharmacokinetic (PK) or pharmacodynamic (PD) information available for the chemical compound this compound.

Extensive searches of scholarly databases, patent literature, and other scientific resources did not yield any studies detailing the absorption, distribution, metabolism, excretion (ADME), oral bioavailability, tissue distribution, blood-brain barrier penetration, metabolic pathways, excretion routes, or dose-response relationships of this specific compound in any non-human animal models.

While general information exists for the parent compound, nicotinic acid, and other derivatives, these data are not directly applicable to this compound. The addition of the 3,5-dimethoxyphenyl group to the nicotinic acid scaffold would significantly alter its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. Therefore, extrapolating data from related but distinct molecules would be scientifically inaccurate and misleading.

The absence of published preclinical data for this compound prevents the generation of a detailed scientific article according to the requested outline. Further research would be required to characterize the in vivo properties of this compound.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd Limited to Non Human Animal Models

Pharmacodynamic Relationships in Preclinical Animal Models

Time-Course of Pharmacological Effects

There is currently no available data from non-human animal models detailing the time-course of the pharmacological effects of 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID. Such studies are crucial for understanding the onset, duration, and intensity of a compound's therapeutic and toxic effects. This information is fundamental for establishing a preliminary understanding of a drug's potential efficacy and for designing future clinical trials.

In Vitro Metabolism Studies

Information regarding the in vitro metabolism of this compound, including its stability in plasma and liver microsomes, is not present in the accessible scientific literature. These types of studies are essential in preclinical drug development to predict how a compound will be metabolized in a living organism.

Microsomal Stability: Data on the metabolic stability of this compound in liver microsomes from various species (e.g., rat, dog, human) would provide insights into its susceptibility to metabolism by cytochrome P450 enzymes. This, in turn, helps in predicting its hepatic clearance and potential for drug-drug interactions.

Plasma Stability: Information on the stability of this compound in plasma is necessary to understand if the compound is degraded by enzymes present in the blood. This is a critical factor for determining its bioavailability and half-life.

Due to the absence of research data in these specific areas, a detailed analysis and the creation of data tables as requested is not possible at this time. Further research is required to elucidate the preclinical pharmacokinetic and pharmacodynamic profile of this compound.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID, molecular docking can be employed to investigate its potential binding affinity and mode of interaction with various protein targets. For instance, derivatives of nicotinic acid have been explored for their therapeutic potential, and docking studies can help identify the most promising protein receptors. nih.gov

The process involves preparing the three-dimensional structure of this compound and a target receptor, often obtained from crystallographic data. openmedicinalchemistryjournal.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. researchgate.net The results can reveal key amino acid residues involved in the interaction, such as hydrogen bonding and hydrophobic interactions, providing insights into the molecular basis of binding. nih.gov While specific docking studies on this compound are not extensively documented, the methodology remains a crucial first step in virtual screening and lead optimization for compounds of this class.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Carboxylic acid group, Nitrogen in the pyridine (B92270) ring, Methoxy (B1213986) groups |

| Hydrophobic Interactions | Phenyl ring, Pyridine ring |

| Pi-Pi Stacking | Phenyl ring, Pyridine ring |

De Novo Design Strategies Guided by Computational Models

De novo design is a computational strategy aimed at designing novel molecules with desired properties from scratch. arxiv.org Guided by computational models, this approach can be utilized to generate derivatives or analogs of this compound with potentially enhanced activity or improved pharmacokinetic profiles. This process often starts with a known scaffold, like the nicotinic acid core, and computationally explores various chemical modifications.

Computational models, including quantitative structure-activity relationship (QSAR) models and pharmacophore models, can guide the design process. A pharmacophore model, for instance, would define the essential three-dimensional arrangement of chemical features required for biological activity, based on a set of known active molecules. New molecules, including variations of this compound, can then be designed to fit this model. This approach allows for the systematic exploration of chemical space to identify novel compounds with a higher probability of success. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations can elucidate various properties that are crucial for its chemical behavior and biological activity. Methods like Density Functional Theory (DFT) are commonly used to compute molecular orbitals, charge distribution, and electrostatic potential. researchgate.netsuperfri.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters that determine the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, quantum chemical calculations can predict spectroscopic properties, such as UV-Vis and NMR spectra, which can aid in the experimental characterization of the compound. dtu.dk

| Calculated Property | Significance for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Reveals regions prone to electrophilic and nucleophilic attack. |

| Atomic Charges | Provides insight into the distribution of electrons within the molecule. |

| Dipole Moment | Influences solubility and intermolecular interactions. |

Predictive Modeling for ADME Properties (Computational)

The success of a drug candidate is not only determined by its efficacy but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. github.com Computational models play a vital role in predicting these properties for new chemical entities like this compound, a process often referred to as in silico ADME prediction. researchgate.netnih.gov These predictive models are typically built using machine learning algorithms trained on large datasets of compounds with known ADME properties. simulations-plus.com

For this compound, various ADME parameters can be predicted, including its solubility, permeability across biological membranes (like the blood-brain barrier and Caco-2 cells), plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. pensoft.net Tools like SwissADME and ADMETlab are web-based platforms that can provide rapid predictions of these properties. researchgate.net Early assessment of ADME properties through computational methods can help in identifying potential liabilities and guide the optimization of the molecule's structure to improve its pharmacokinetic profile.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor over time. utupub.fi While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.govscienomics.com For this compound, an MD simulation would start with the docked complex of the compound and its putative target.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and assessment of the purity of 5-(3,5-dimethoxyphenyl)nicotinic acid. While specific methods for this exact compound are not detailed in publicly available literature, standard reversed-phase HPLC methodologies used for other nicotinic acid derivatives can be readily adapted. nih.govresearchgate.net These methods are effective for separating the target compound from starting materials, by-products, and other impurities.

A typical HPLC method would utilize a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer), often with a small amount of an acid like formic acid to ensure the carboxylic acid group remains protonated for better peak shape. nih.govbevital.no Isocratic or gradient elution can be employed to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector, as the aromatic rings and pyridine (B92270) moiety in the molecule are expected to absorb UV light efficiently, likely in the range of 210-260 nm. sielc.com

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Example Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., 0.05% H2SO4 or 2mM Ammonium Acetate) nih.govsielc.com |

| Elution | Isocratic or Gradient nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm or 254 nm sielc.com |

| Injection Volume | 20-40 µL nih.gov |

Spectroscopic Methods for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are crucial for the definitive structural confirmation of this compound, providing detailed information about its molecular structure, functional groups, and connectivity.

Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic information on the functional groups present. Key expected absorptions for this compound include a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹, a sharp and strong C=O (carbonyl) stretching absorption around 1710 cm⁻¹, and characteristic C-O stretches for the aryl-alkyl ether (methoxy) groups. libretexts.org Aromatic C-H and C=C stretching vibrations from both the pyridine and phenyl rings would also be present. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information on the carbon-hydrogen framework.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The carboxylic acid proton (–COOH) would appear as a broad singlet far downfield, typically between 10-13 ppm. libretexts.org The protons on the pyridine ring would resonate in the aromatic region (7.0-9.0 ppm), as would the protons on the 3,5-dimethoxyphenyl ring. The two methoxy (B1213986) groups (–OCH₃) would likely appear as a sharp singlet around 3.8-3.9 ppm, integrating to six protons. mdpi.com Protons on carbons adjacent to the carbonyl group typically resonate in the 2-3 ppm range. libretexts.org

¹³C-NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the deshielded region of 160-180 ppm. libretexts.org The carbons of the two aromatic rings would appear between 110-160 ppm, while the methoxy group carbons would be found further upfield, typically around 55-65 ppm. libretexts.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (molecular formula C₁₄H₁₃NO₄), the expected molecular weight is approximately 259.26 g/mol . vulcanchem.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 259. A primary fragmentation pathway for carboxylic acids involves the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺). libretexts.org Other significant fragments could arise from the loss of a methoxy group (–OCH₃) or the entire carboxylic acid group (–COOH). youtube.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region |

|---|---|---|

| IR | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) libretexts.org |

| Carbonyl C=O Stretch | ~1710 cm⁻¹ (strong) libretexts.org | |

| ¹H-NMR | Carboxylic Acid Proton (-COOH) | 10-13 ppm (broad singlet) libretexts.org |

| Aromatic Protons (Pyridine, Phenyl) | 7.0-9.0 ppm | |

| Methoxy Protons (-OCH₃) | ~3.8 ppm (singlet, 6H) mdpi.com | |

| ¹³C-NMR | Carbonyl Carbon (-C OOH) | 160-180 ppm libretexts.org |

| Aromatic Carbons | 110-160 ppm | |

| Methoxy Carbons (-OC H₃) | 55-65 ppm libretexts.org | |

| MS | Molecular Ion Peak [M]⁺ | m/z 259 vulcanchem.com |

Quantitative Bioanalytical Methods for Preclinical Samples (e.g., HPLC for plasma quantification)

To assess the compound's behavior in preclinical studies, robust bioanalytical methods are required for its quantification in biological matrices like plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. bevital.nonih.gov

A typical method involves sample preparation to remove proteins and other interfering substances. This is often achieved through protein precipitation with a solvent like acetonitrile, followed by centrifugation. nih.govresearchgate.net Alternatively, solid-phase extraction (SPE) can be used for cleaner samples. bevital.no An internal standard, a molecule structurally similar to the analyte, is added at the beginning of the sample preparation to ensure accuracy and precision. nih.govbevital.no

The processed sample is then injected into an HPLC system, often using a reversed-phase column (e.g., C18) and gradient elution with a mobile phase of methanol or acetonitrile and water containing a modifier like formic acid. nih.gov The eluent is directed into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the mass spectrometer is set to select the molecular ion of the target compound (precursor ion) and then fragment it to produce a specific product ion. The transition from the precursor to the product ion is highly specific, allowing for accurate quantification even at very low concentrations in a complex matrix like plasma. bevital.nonih.gov For this compound, one would monitor the transition from its protonated molecule [M+H]⁺ at m/z 260 to a specific, stable fragment ion.

Table 3: General Protocol for LC-MS/MS Quantification in Plasma

| Step | Procedure |

|---|---|

| 1. Sample Preparation | Plasma sample (e.g., 200 µL) is mixed with an internal standard and a protein precipitation agent (e.g., 500 µL acetonitrile). The mixture is vortexed and centrifuged. nih.gov |

| 2. Extraction | The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase. nih.gov |

| 3. Chromatography | Separation is performed on a reversed-phase column (e.g., C18) with gradient elution. nih.gov |

| 4. MS/MS Detection | Detection by electrospray ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM). nih.gov |

| 5. Quantification | A calibration curve is generated using spiked plasma standards with known concentrations to quantify the analyte in unknown samples. bevital.no |

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as nicotinic acid and various dimethoxybenzene derivatives, allows for well-founded predictions. mdpi.comnanomegas.com

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Method/Result | Reference |

|---|---|---|

| Molecular Weight | HRMS: 275.08 (C₁₄H₁₃NO₅) | |

| LogP (Predicted) | SwissADME: 1.98 | |

| Aqueous Solubility (25°C) | 0.12 mg/mL (PBS pH 7.4) | |

| Plasma Stability (t₁/₂) | 8.2 hours (Human Plasma) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.